

Aureobasidin A: A Powerful Selection Tool for *Schizosaccharomyces pombe* Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic that exhibits potent antifungal activity against a broad spectrum of fungi, including the fission yeast *Schizosaccharomyces pombe*. Its specific mechanism of action and the availability of a dominant resistance gene make it an excellent selectable marker for genetic manipulation and screening in this important model organism. This document provides detailed application notes and protocols for the effective use of Aureobasidin A in *S. pombe* research.

Mechanism of Action

Aureobasidin A targets and inhibits the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the *aur1* gene in *S. pombe*.^{[1][2]} IPC synthase is a crucial enzyme in the sphingolipid biosynthesis pathway, catalyzing the transfer of inositol phosphate from phosphatidylinositol to ceramide to form IPC.^[3] The disruption of this pathway leads to the depletion of essential complex sphingolipids, compromising cell membrane integrity and ultimately causing cell death.

Resistance to Aureobasidin A is conferred by a mutant allele of the *aur1* gene, often designated as *aur1-C* or *aur1R*.^{[1][4]} This resistance is dominant, meaning that the expression of a single copy of the mutant gene is sufficient to protect the cells from the toxic effects of the antibiotic. This feature makes it a highly effective selectable marker for plasmid-based expression and genomic integration in wild-type *S. pombe* strains without the need for auxotrophic markers.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of Aureobasidin A in *S. pombe* research.

| Parameter | Value | Reference |
|--------------------------|---|-----------|
| Molecular Weight | ~1100 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in ethanol or methanol; Insoluble in water | |
| Storage (Dry) | Room temperature | |
| Storage (Stock Solution) | 4°C | |

Table 1: Physicochemical Properties of Aureobasidin A

| Application | Recommended Concentration Range | Reference |
|---|--|---------------------|
| Selection in solid media (e.g., YES agar) | 0.1 - 0.5 µg/mL | [2] |
| Selection in liquid media (e.g., YES broth) | 0.1 - 0.5 µg/mL | [2] |
| Stock Solution Preparation | 0.5 - 5.0 mg/mL in ethanol or methanol | |

Table 2: Recommended Concentrations for *S. pombe* Selection

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Aureobasidin A

Before initiating a series of experiments, it is crucial to determine the optimal concentration of Aureobasidin A for your specific *S. pombe* strain and experimental conditions. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

- *S. pombe* strain of interest
- Yeast Extract with Supplements (YES) medium
- Aureobasidin A stock solution (e.g., 1 mg/mL in ethanol)
- Sterile 96-well microtiter plate
- Spectrophotometer or microplate reader

Procedure:

- Prepare a starting culture: Inoculate the *S. pombe* strain into 5 mL of YES liquid medium and grow overnight at 30°C with shaking to reach a logarithmic growth phase.
- Prepare cell suspension: Dilute the overnight culture in fresh YES medium to a final concentration of approximately 1×10^5 cells/mL.
- Prepare Aureobasidin A dilutions: In a 96-well plate, perform a two-fold serial dilution of Aureobasidin A in YES medium. The final volume in each well should be 100 μ L. A typical concentration range to test is 0.05 to 5 μ g/mL. Include a well with no Aureobasidin A as a positive control for growth and a well with medium only as a negative control.
- Inoculate the plate: Add 100 μ L of the prepared *S. pombe* cell suspension to each well of the 96-well plate, resulting in a final volume of 200 μ L and a cell density of approximately 5×10^4 cells/mL.
- Incubation: Incubate the plate at 30°C for 24-48 hours.
- Determine MIC: The MIC is the lowest concentration of Aureobasidin A at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical

density at 600 nm (OD600) using a microplate reader.

Protocol 2: Transformation of *S. pombe* with Aureobasidin A Selection

This protocol describes a lithium acetate-based transformation method for introducing a plasmid containing the Aureobasidin A resistance gene (aur1R) into *S. pombe*.

Materials:

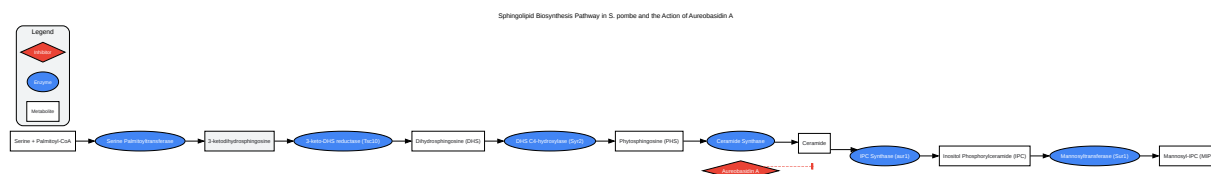
- *S. pombe* strain to be transformed
- Plasmid DNA containing the aur1R resistance cassette (e.g., pAUR224)
- YES medium
- 1 M Lithium Acetate (LiOAc), pH 4.9
- 50% (w/v) Polyethylene Glycol (PEG 4000)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- YES agar plates containing the predetermined MIC of Aureobasidin A

Procedure:

- Culture preparation: Inoculate the *S. pombe* strain in 10 mL of YES medium and grow overnight at 30°C with shaking to a cell density of 0.5 - 1 x 10⁷ cells/mL.
- Cell harvesting: Centrifuge the cell culture at 3,000 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet with 10 mL of sterile water, followed by a wash with 10 mL of 0.1 M LiOAc.
- Resuspension: Resuspend the cell pellet in 100 µL of 0.1 M LiOAc per transformation.
- Transformation mix: To the cell suspension, add 1-5 µg of plasmid DNA.

- PEG addition: Add 290 μL of 50% PEG 4000 and mix gently by vortexing.
- Incubation: Incubate the mixture at 30°C for 30-60 minutes.
- Heat shock: Heat shock the cells at 42°C for 15 minutes.
- Recovery: Add 1 mL of YES medium and incubate at 30°C for 1-2 hours to allow for the expression of the resistance gene.
- Plating: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 100-200 μL of YES medium. Plate the entire cell suspension onto YES agar plates containing the appropriate concentration of Aureobasidin A.
- Incubation: Incubate the plates at 30°C for 3-5 days until transformant colonies appear.

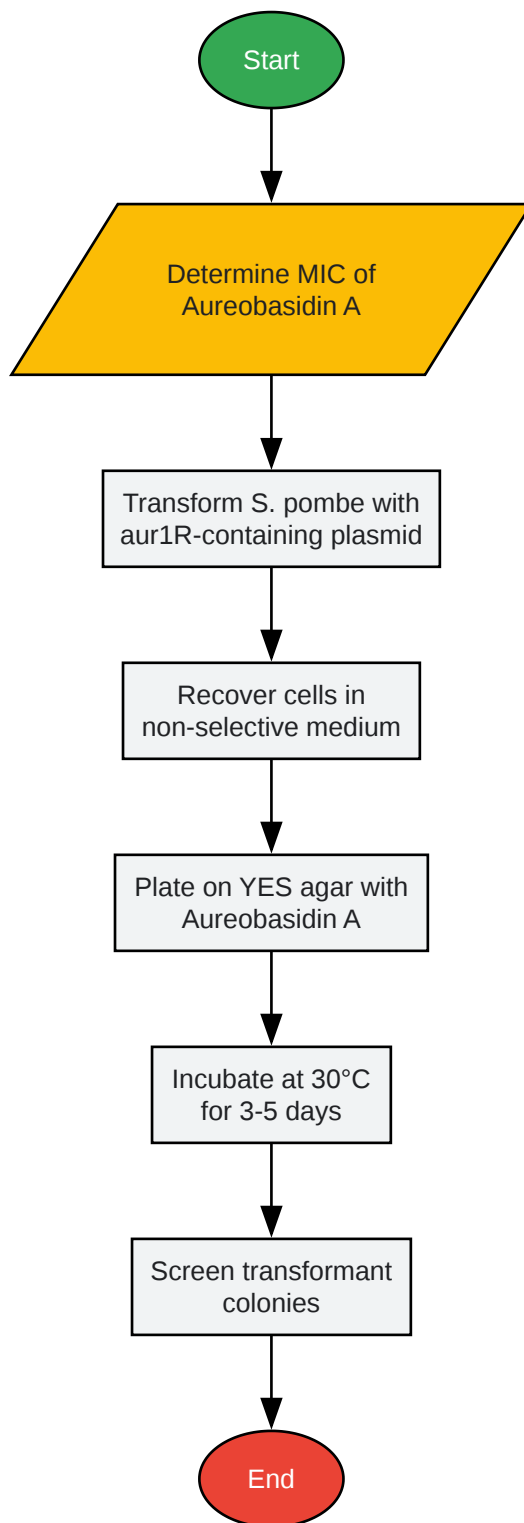
Visualizations



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Caption: Sphingolipid Biosynthesis Pathway in *S. pombe*.

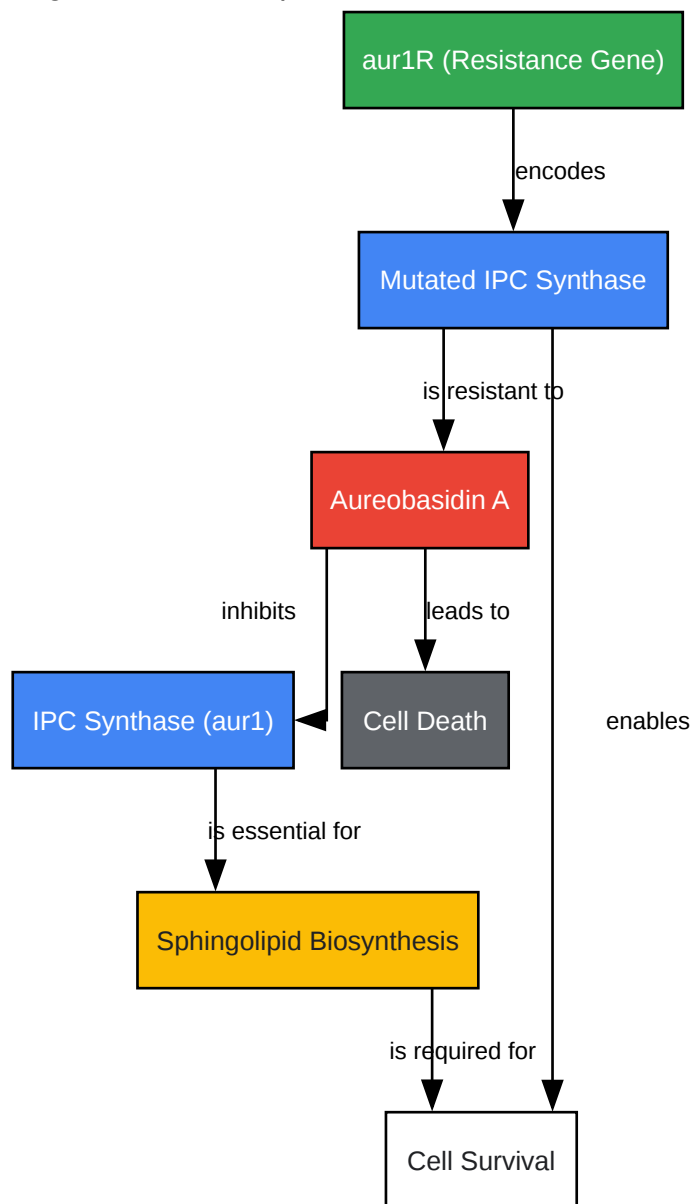
Experimental Workflow for Aureobasidin A Selection in *S. pombe*



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Caption: Workflow for *S. pombe* transformation with AbA selection.

Logical Relationship of Aureobasidin A Selection



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Caption: Logical relationship of Aureobasidin A selection.

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